molecular formula C27H42O5 B1238701 Butenandt's acid CAS No. 469-04-5

Butenandt's acid

Cat. No.: B1238701
CAS No.: 469-04-5
M. Wt: 446.6 g/mol
InChI Key: LFLDNIHANXVTOZ-DZKXPUBSSA-N
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Description

Butenandt's acid, named after Nobel laureate Adolf Butenandt, is a γ-diketone-derived carboxylic acid first synthesized during his investigations into steroid degradation and terpene chemistry. Butenandt's pioneering work on sex hormones (e.g., progesterone, estrone) and cyclic compounds laid the foundation for its discovery . The acid is characterized by a γ-keto carboxylic acid structure, formed via saponification of γ-diketone intermediates (e.g., compound 3 in ). Its synthesis often involves catalytic hydrogenation or hydrolysis steps, as demonstrated in the conversion of γ-diketones to dihydro Butenandt acid (4) .

This compound is significant in steroid chemistry, particularly in side-chain degradation studies of sterols like stigmasterol, where it serves as a key intermediate for hormone synthesis .

Properties

CAS No.

469-04-5

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(1R,3aS,7aR)-5-[(1R)-2-carboxy-1-methyl-4-oxocyclohex-2-en-1-yl]-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,4,5,6,7-octahydroindene-4-carboxylic acid

InChI

InChI=1S/C27H42O5/c1-16(2)7-6-8-17(3)19-9-10-20-23(25(31)32)21(12-14-26(19,20)4)27(5)13-11-18(28)15-22(27)24(29)30/h15-17,19-21,23H,6-14H2,1-5H3,(H,29,30)(H,31,32)/t17-,19-,20+,21?,23?,26-,27-/m1/s1

InChI Key

LFLDNIHANXVTOZ-DZKXPUBSSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3C(=O)O)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC(C2C(=O)O)[C@]3(CCC(=O)C=C3C(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC(C2C(=O)O)C3(CCC(=O)C=C3C(=O)O)C)C

Synonyms

3-oxo-6,7-secocholest-4-ene 6,7-dioic acid
butenandt's acid

Origin of Product

United States

Comparison with Similar Compounds

Hydroxy-Bisnorcholenic Acid

  • Structure : A C₂₁ steroid derivative with a truncated side chain (-CHMe.CO₂H) and hydroxyl group .
  • Synthesis : Derived from stigmasterol via oxidative degradation, involving Butenandt's methods for side-chain shortening .
  • Function : Precursor to progesterone-like compounds with corpus luteum hormone activity .
  • Key Difference: Unlike Butenandt's acid, hydroxy-bisnorcholenic acid retains a steroid nucleus, whereas this compound is a simpler γ-keto carboxylic acid .

2-Aminophenoxazone-4,5-Dicarboxylic Acid

  • Structure: A phenoxazone derivative with dicarboxylic acid groups at positions 4 and 5 .
  • Synthesis : Oxidative product of 3-hydroxyanthranilic acid, identified as a contaminant in Butenandt's studies .
  • Function: Structurally analogous to actinomycin’s chromophore and insect aminochrome pigments .
  • Key Difference: Contains a fused phenoxazone ring system, contrasting with this compound’s aliphatic γ-keto structure .

Dicarboxylic Acid C₁₈H₂₂O₆

  • Structure : A bicyclic dicarboxylic acid, likely derived from terpene or sterol degradation .
  • Synthesis : Dehydrogenation with selenium eliminates CO₂, yielding dimethylphenanthrol, a precursor to phenanthrene derivatives .
  • Function : Intermediate in synthesizing polycyclic aromatic hydrocarbons (e.g., 1,2-dimethylphenanthrene) .
  • Key Difference: Contains two carboxylic acid groups and a bicyclic core, differing from this compound’s monofunctional γ-keto design .

Comparative Data Table

Compound Structure Synthesis Method Key Applications Reference ID
This compound γ-Keto carboxylic acid Saponification of γ-diketones Steroid hormone intermediates
Hydroxy-Bisnorcholenic Acid C₂₁ steroid with -CHMe.CO₂H Stigmasterol degradation Progesterone synthesis
2-Aminophenoxazone-4,5-Dicarboxylic Acid Phenoxazone core with -COOH groups Oxidation of 3-hydroxyanthranilic acid Chromophore studies
C₁₈H₂₂O₆ Dicarboxylic Acid Bicyclic dicarboxylic acid Selenium dehydrogenation Polycyclic hydrocarbon synthesis

Research Findings and Functional Insights

  • This compound : Critical in elucidating steroid degradation pathways. Its γ-keto group facilitates further oxidation or reduction, enabling modular synthesis of hormone derivatives .
  • Hydroxy-Bisnorcholenic Acid: Demonstrated the feasibility of converting plant sterols into bioactive hormones, bridging organic chemistry and endocrinology .
  • Phenoxazone Derivatives: Highlighted Butenandt's interdisciplinary approach, linking microbial pigments (e.g., actinomycin) to insect biochemistry .
  • Terpene-Derived Acids: Showcased Butenandt's contributions to polymethylene chemistry, later recognized in his Nobel Prize work .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Butenandt's acid with high purity and yield?

  • Methodological Answer : Optimize synthesis using controlled reaction conditions (temperature, solvent polarity, and catalyst ratios). For reproducibility, document stepwise procedures, including purification methods like recrystallization or HPLC. Validate purity via melting point analysis, NMR spectroscopy, and mass spectrometry. Ensure characterization data align with literature benchmarks .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties?

  • Methodological Answer : Use a combination of spectroscopic techniques (e.g., UV-Vis for conjugation analysis, FTIR for functional groups) and chromatographic methods (HPLC for purity). Include control samples (e.g., known analogs) to validate instrument calibration. Report uncertainties in measurements (e.g., ±0.1 nm in UV-Vis) and compare results with prior studies to identify deviations .

Q. What strategies are effective for conducting a systematic literature review on this compound?

  • Methodological Answer : Use databases like SciFinder or Web of Science with keywords such as "this compound synthesis," "reactivity," and "applications." Filter results to peer-reviewed articles (1990–present) and prioritize studies with detailed experimental sections. Cross-reference citations to identify foundational papers and unresolved debates .

Advanced Research Questions

Q. How can researchers address contradictions in published data on this compound’s stability under varying pH conditions?

  • Methodological Answer : Replicate conflicting studies under standardized conditions (e.g., buffer systems, temperature control). Use kinetic assays (e.g., spectrophotometric monitoring) to quantify degradation rates. Perform statistical tests (ANOVA or t-tests) to assess significance of observed differences. Publish negative results to clarify discrepancies .

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